molecular formula C10H20N2 B13848391 2-Ethyl-1-pyrrolidin-3-ylpyrrolidine

2-Ethyl-1-pyrrolidin-3-ylpyrrolidine

Cat. No.: B13848391
M. Wt: 168.28 g/mol
InChI Key: RFNGOJBXEZMVJI-UHFFFAOYSA-N
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Description

2-Ethyl-1-pyrrolidin-3-ylpyrrolidine is a bicyclic amine featuring two pyrrolidine rings connected via a 3-position linkage on one ring and substituted with an ethyl group at the 2-position of the parent pyrrolidine. This structure confers unique stereochemical and electronic properties, making it relevant in medicinal chemistry and catalysis.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-ethyl-1-pyrrolidin-3-ylpyrrolidine

InChI

InChI=1S/C10H20N2/c1-2-9-4-3-7-12(9)10-5-6-11-8-10/h9-11H,2-8H2,1H3

InChI Key

RFNGOJBXEZMVJI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN1C2CCNC2

Origin of Product

United States

Chemical Reactions Analysis

2-Ethyl-1-pyrrolidin-3-ylpyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-pyrrolidin-3-ylpyrrolidine involves its interaction with specific molecular targets. For instance, docking analyses suggest that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, which is associated with anticancer activity . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, influencing various biochemical pathways.

Comparison with Similar Compounds

The following analysis compares 2-Ethyl-1-pyrrolidin-3-ylpyrrolidine with structurally related pyrrolidine derivatives from the provided evidence, focusing on molecular features, synthesis, and functional properties.

Structural and Functional Comparison

Table 1: Key Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine Not provided C₉H₁₈N₂ 154.26 Ethyl, pyrrolidin-3-yl Not reported
2-(3-Iodobut-3-en-1-yl)pyrrolidine 86953-98-2 C₈H₁₃IN 250.10 3-Iodobut-3-enyl Not reported
Spiro-pyrrolidine-oxindole derivative Not provided C₂₈H₃₅N₃O₂Si 497.79 Allyl, triisopropylsilyl ethynyl, oxindole Pale yellow oil
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime Not provided C₂₂H₃₅FN₂O₂Si 454.67 Fluoronicotinaldehyde oxime, silyl-protected pyrrolidine Solid (purchasable)

Key Observations :

  • Complexity : The spiro-pyrrolidine-oxindole derivative exhibits higher molecular complexity due to its spirocyclic architecture and triisopropylsilyl ethynyl group, which may influence its pharmacokinetic properties.

Key Observations :

  • Spectroscopic Trends : The allyl and silyl proton shifts in the spiro compound suggest that analogous groups in 2-Ethyl-1-pyrrolidin-3-ylpyrrolidine would exhibit distinct δ values due to differing electronic environments.

Key Observations :

  • Reactivity Risks : The iodine substituent in 2-(3-Iodobut-3-en-1-yl)pyrrolidine may pose handling risks (e.g., light sensitivity or toxicity), whereas the target compound’s ethyl group likely reduces such hazards.

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